molecular formula C18H20O2 B12655465 4-Isopropylbenzyl phenylacetate CAS No. 94087-24-8

4-Isopropylbenzyl phenylacetate

Cat. No.: B12655465
CAS No.: 94087-24-8
M. Wt: 268.3 g/mol
InChI Key: YLYZPMRGUDMETE-UHFFFAOYSA-N
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Description

4-Isopropylbenzyl phenylacetate is an organic compound with the molecular formula C18H20O2. It is an ester formed from the reaction of 4-isopropylbenzyl alcohol and phenylacetic acid. This compound is known for its aromatic properties and is used in various applications, including fragrances and flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropylbenzyl phenylacetate typically involves the esterification of 4-isopropylbenzyl alcohol with phenylacetic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

[ \text{4-Isopropylbenzyl alcohol} + \text{Phenylacetic acid} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylbenzyl phenylacetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 4-Isopropylbenzyl phenylacetic acid.

    Reduction: 4-Isopropylbenzyl alcohol and phenylmethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Isopropylbenzyl phenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-isopropylbenzyl phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid, which can then interact with various enzymes and receptors in the body. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing its biological activity.

Comparison with Similar Compounds

Uniqueness: 4-Isopropylbenzyl phenylacetate is unique due to its combination of the 4-isopropylbenzyl group and the phenylacetic acid ester. This unique structure imparts specific aromatic properties and potential biological activities that are not present in its individual components.

Properties

CAS No.

94087-24-8

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

(4-propan-2-ylphenyl)methyl 2-phenylacetate

InChI

InChI=1S/C18H20O2/c1-14(2)17-10-8-16(9-11-17)13-20-18(19)12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3

InChI Key

YLYZPMRGUDMETE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)COC(=O)CC2=CC=CC=C2

Origin of Product

United States

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